molecular formula C25H26N2O7S B5463814 ethyl 2-[(5E)-5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

ethyl 2-[(5E)-5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5463814
M. Wt: 498.5 g/mol
InChI Key: CDNQRAPZXUDJBQ-DEDYPNTBSA-N
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Description

Ethyl 2-[(5E)-5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5E)-5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multiple steps

    Thiazolidine Ring Formation: This step often involves the reaction of a thioamide with an α-halo ester under basic conditions to form the thiazolidine ring.

    Benzylidene Group Introduction: The benzylidene group can be introduced through a condensation reaction between an aldehyde and the thiazolidine ring.

    Ethyl Ester Formation: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5E)-5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Ethyl 2-[(5E)-5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of ethyl 2-[(5E)-5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: A simpler ester with a similar aromatic structure.

    2-Methoxyphenyl isocyanate: A compound with a methoxy group and isocyanate functionality.

Uniqueness

Ethyl 2-[(5E)-5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its combination of a thiazolidine ring, benzylidene group, and ethyl ester, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[3-methoxy-2-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O7S/c1-5-33-24(30)16(3)27-23(29)20(35-25(27)31)13-17-7-6-8-19(32-4)22(17)34-14-21(28)26-18-11-9-15(2)10-12-18/h6-13,16H,5,14H2,1-4H3,(H,26,28)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNQRAPZXUDJBQ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OCC(=O)NC3=CC=C(C=C3)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)N1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OCC(=O)NC3=CC=C(C=C3)C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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